
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride: is a chemical compound with the molecular formula C7H20Cl3N5S2 and a molecular weight of 344.756 g/mol . It is known for its unique structure, which includes azaniumylcarbonimidoyl and sulfanylethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves the reaction of diethylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is used as a reagent in organic synthesis. It is employed in the preparation of various organic compounds due to its reactivity and stability .
Biology: This compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool in biochemical studies .
Medicine: In medicine, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include modulation of enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparación Con Compuestos Similares
- Diethylamine, 2,2’-diamidinothio-N-methyl-, trihydrochloride
- N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride
- Methylamine, N,N-bis(2-guanylthioethyl) trihydrochloride
Uniqueness: Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Propiedades
Número CAS |
63915-53-7 |
|---|---|
Fórmula molecular |
C7H20Cl3N5S2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride |
InChI |
InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H |
Clave InChI |
GTAHSTJTMAABTQ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


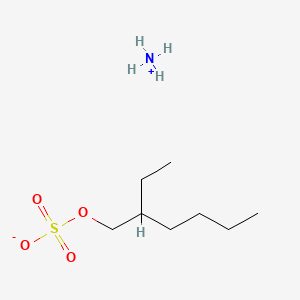
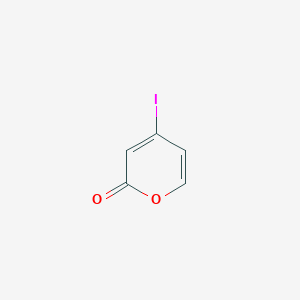
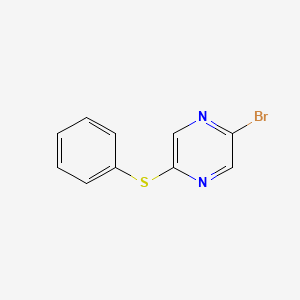

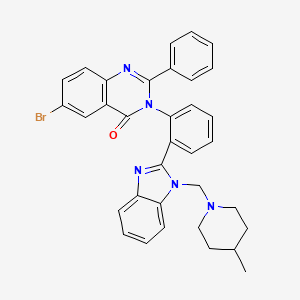
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)

![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
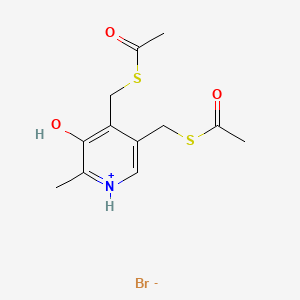
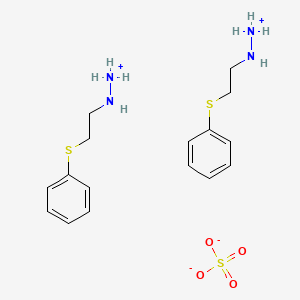
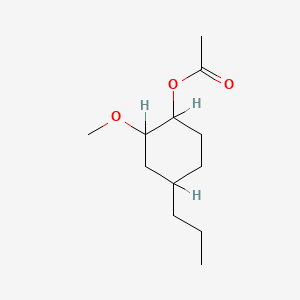
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
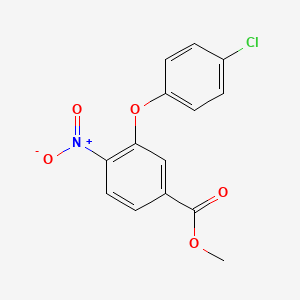
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
